1-(3-Methoxybenzyl)-3-phenylurea
Description
1-(3-Methoxybenzyl)-3-phenylurea is a urea derivative characterized by a benzyl group substituted with a methoxy group at the 3-position and a phenyl group attached to the urea backbone. This compound belongs to the broader class of arylurea derivatives, which are studied for diverse applications, including medicinal chemistry, agrochemicals, and materials science. Ureas are known for their hydrogen-bonding capabilities, influencing their crystallinity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-9-5-6-12(10-14)11-16-15(18)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPFBDZEKVHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxybenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzylamine with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxybenzyl)-3-phenylurea.
Reduction: Formation of 3-methoxybenzylamine and phenylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Methoxybenzyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-3-phenylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(3-Methoxybenzyl)-3-phenylurea with structurally related phenylurea derivatives:
Key Observations
Methoxy Positioning: Methoxy groups at the 3-position (vs. 2- or 4-) influence hydrogen bonding and solubility. For example, 1-(2-methoxyphenyl)-3-phenylurea has a higher melting point (165–167°C) compared to non-methoxy analogs .
Thiourea vs. Urea Derivatives :
- Thiourea analogs (e.g., 1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-2-thiourea) demonstrate enhanced antioxidant capacity in lipid stabilization, attributed to sulfur’s radical-scavenging properties . Ureas, lacking sulfur, may prioritize hydrogen-bond-driven crystallinity .
Synthetic Methods :
- Ureas are typically synthesized via reaction of amines with isocyanates. For example, 1-(2-chlorophenyl)-3-cycloheptylurea was prepared by coupling 2-chloroaniline with cycloheptyl isocyanate . Thioureas often involve thiophosgene or thioisocyanates .
Antioxidant Activity
- Thiourea Derivatives : 1-(3-Methoxybenzyl)-3-substituted thioureas (e.g., 1-(3-methoxybenzyl)-3-dodecyl-2-thiourea) significantly improve oxidative stability in lipids, with applications in food and industrial oils .
Antitumor Potential
- Hydroxyurea analogs (e.g., 1-(4-chlorobenzyloxy)-3-phenylurea) inhibit tumor cell proliferation, with crystal structures aiding in structure-activity relationship (SAR) studies .
Agrochemical Utility
- Forchlorfenuron’s pyridyl substitution enhances its plant growth-regulating activity, demonstrating the role of heterocyclic groups in agrochemical design .
Data Tables
Table 1: Melting Points of Selected Phenylurea Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
